molecular formula C20H20F4N2O3S B11332132 1-[(4-fluorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11332132
M. Wt: 444.4 g/mol
InChI Key: CPSOGUJTSMBTEN-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring fluorinated aromatic rings and a piperidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorinated aromatic groups, and sulfonylation. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to dehalogenated products .

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings can enhance binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H20F4N2O3S

Molecular Weight

444.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20F4N2O3S/c21-17-5-1-14(2-6-17)13-30(28,29)26-11-9-15(10-12-26)19(27)25-18-7-3-16(4-8-18)20(22,23)24/h1-8,15H,9-13H2,(H,25,27)

InChI Key

CPSOGUJTSMBTEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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